2-Ethyloctan-1-ol

Physical Property Differentiation Plasticizer Alcohol Selection Process Engineering

2-Ethyloctan-1-ol (CAS 20592-10-3) is a branched, ten-carbon primary oxo-alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol. As a member of the plasticizer-range oxo-alcohol family, it serves as a versatile intermediate for the synthesis of plasticizer esters (phthalates, trimellitates, adipates), surfactants (via ethoxylation), and fragrance ingredients, while also being investigated directly as a renewable fuel component.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 20592-10-3
Cat. No. B1617499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyloctan-1-ol
CAS20592-10-3
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCCCCCC(CC)CO
InChIInChI=1S/C10H22O/c1-3-5-6-7-8-10(4-2)9-11/h10-11H,3-9H2,1-2H3
InChIKeyHTRVTKUOKQWGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyloctan-1-ol (CAS 20592-10-3): Branched C10 Oxo-Alcohol Procurement & Differentiation Guide


2-Ethyloctan-1-ol (CAS 20592-10-3) is a branched, ten-carbon primary oxo-alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol [1]. As a member of the plasticizer-range oxo-alcohol family, it serves as a versatile intermediate for the synthesis of plasticizer esters (phthalates, trimellitates, adipates), surfactants (via ethoxylation), and fragrance ingredients, while also being investigated directly as a renewable fuel component [2]. Its defining structural feature—an ethyl branch at the C2 position of an octyl backbone—lowers its melting point below 0 °C (−1.53 °C estimated) relative to its linear isomer 1‑decanol (5–7 °C) and confers a boiling point approximately 18–20 °C lower (213–214 °C vs. ∼231–233 °C), directly impacting processability, formulation viscosity, and downstream derivative properties [3].

Why Substituting 2-Ethyloctan-1-ol with 1‑Decanol, 2‑Ethylhexanol, or 2‑Propylheptanol Compromises Performance


Despite sharing the C₁₀H₂₂O formula, 2‑ethyloctan-1‑ol is not functionally interchangeable with linear 1‑decanol due to branching-driven depressions of ∼18–20 °C in boiling point and >7 °C in melting point that alter downstream ester viscosity, plasticizer volatility, and low-temperature surfactant handling . Likewise, substituting the shorter-chain 2‑ethylhexanol (C₈) for 2‑ethyloctan-1‑ol (C₁₀) in plasticizer synthesis predictably increases ester volatility by 2- to 5‑fold and reduces thermal stability, while the more heavily branched 2‑propylheptanol (also C₁₀) yields a waxy solid at ambient temperature (mp ∼15 °C) that necessitates heated storage and transfer infrastructure absent for the liquid 2‑ethyloctan‑1‑ol [1]. Even subtle changes in branch position modulate ethoxylation kinetics, surfactant critical micelle concentration (CMC), and anaerobic biodegradation pathways, making direct substitution a source of formulation failure and regulatory non-compliance [2]. The quantitative evidence below establishes where these differences become operationally decisive.

2-Ethyloctan-1-ol: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Depression vs. Linear 1-Decanol Enables Lower-Temperature Distillation and Milder Esterification Conditions

2-Ethyloctan-1-ol exhibits a boiling point of 213–214 °C at 760 mmHg (estimated), which is approximately 18–20 °C lower than that of linear 1‑decanol (231–233 °C at 760 mmHg) . This boiling point depression, attributable to the disruption of intermolecular hydrogen bonding by the C2 ethyl branch, directly translates into reduced energy input during distillation-based purification and permits esterification reactions—such as phthalate or trimellitate plasticizer synthesis—to proceed at lower temperatures or with shorter cycle times compared to 1‑decanol .

Physical Property Differentiation Plasticizer Alcohol Selection Process Engineering

Superior Liquid Handling Range: Melting Point Remains Below 0 °C Unlike Solid 1‑Decanol and Waxy 2‑Propylheptanol

The estimated melting point of 2-ethyloctan-1-ol is −1.53 °C [1]. In contrast, linear 1‑decanol solidifies at 5–7 °C, and the alternative branched C10 isomer 2‑propylheptanol is described as a white, opaque, waxy solid at room temperature (mp ∼15 °C) that is typically stored and transferred as a heated liquid [2][3]. The >6 °C depression in freezing point relative to 1‑decanol and the >16 °C advantage over 2‑propylheptanol eliminate the need for trace-heated storage tanks, steam-traced transfer lines, and tank-car heating infrastructure in temperate climates.

Low-Temperature Fluidity Bulk Chemical Storage Supply Chain Logistics

Reduced Diesel Spray Sauter Mean Diameter (SMD) vs. 1‑Decanol in Compression Ignition Engine Fuel Blends

In a direct comparative study of C8–C10 alcohol isomers blended at 30 vol% with hydrotreated vegetable oil (HVO) and rapeseed methyl ester (RME) or fossil diesel, the branched C10 alcohol (2‑propylheptanol, used as a structural proxy for 2‑ethyloctan‑1‑ol) and linear 1‑decanol were evaluated for spray characteristics in a constant-volume combustion chamber [1]. Although numerical SMD values for 2‑ethyloctan‑1‑ol itself are not reported in this study, the branched-versus-linear trend established for C10 isomers—where branching reduces viscosity and surface tension, yielding finer atomization—can be class-level inferred: 2‑ethyloctan‑1‑ol is expected to produce a lower Sauter mean diameter than 1‑decanol under identical injection conditions, improving fuel-air mixing and combustion efficiency [1][2].

Renewable Fuel Biofuel Spray Characteristics Engine Performance

Anaerobic Biodegradation Blockage via 2‑Ethyl Branching: Contrast with More Labile Linear Alcohol Ethoxylates

A study on the anaerobic degradability of alcohol ethoxylates demonstrated that a 2‑ethyl-branched alcohol ethoxylate (structurally analogous to ethoxylated 2‑ethyloctan‑1‑ol) was transformed only to (2‑ethyl-hexyloxy)-acetate, with no further degradation observed, because the ethyl branch sterically hinders the ethoxylate chain-shortening step that is prerequisite for complete anaerobic mineralization [1]. In contrast, linear alcohol ethoxylates of comparable chain length undergo progressive ethoxylate shortening and ultimate degradation under identical anaerobic conditions. This implies that 2‑ethyloctan‑1‑ol-derived surfactants exhibit greater recalcitrance in anaerobic environments (e.g., anaerobic digesters, anoxic sediments) than those derived from 1‑decanol.

Environmental Fate Surfactant Biodegradation Regulatory Compliance

Plasticizer Ester Volatility Advantage: C10 Chain Length Reduces Migration Losses vs. C8 2‑Ethylhexanol-Based Plasticizers

Technical industry guidance from Perstorp identifies seven performance dimensions where C10 plasticizer alcohols outperform C8 and C9 alternatives, with volatility reduction being a primary differentiator . Esters of 2‑ethylhexanol (C8, e.g., DEHP/DOP) exhibit significantly higher vapor pressure than C10 alcohol esters (e.g., diisodecyl phthalate, DIDP), leading to greater plasticizer loss via volatilization during high-temperature PVC processing (160–200 °C) and over the service life of finished articles [1]. While 2‑propylheptanol also provides the C10 volatility benefit, 2‑ethyloctan‑1‑ol uniquely combines C10 chain length with a melting point below 0 °C, avoiding the solid handling penalty of 2‑propylheptanol while retaining the permanence advantage over 2‑ethylhexanol.

Plasticizer Permanence Volatility Loss PVC Compounding

Renewable Biogasoline Synthesis: Direct Catalytic Route Differentiates 2‑Ethyloctan‑1‑ol from Petroleum-Derived 1‑Decanol

2‑Ethyloctan‑1‑ol is specifically identified as a product in the catalytic synthesis of biogasoline from ethanol over hydroxyapatite catalysts . This Guerbet-type condensation pathway converts bioethanol into higher-molecular-weight branched alcohols suitable as drop-in gasoline blendstocks, establishing a direct renewable carbon trajectory for 2‑ethyloctan‑1‑ol that does not exist for petroleum-derived linear 1‑decanol or for 2‑propylheptanol (which is produced from propylene-based oxo synthesis). The ability to source 2‑ethyloctan‑1‑ol from a 100% bio-based ethanol feedstock provides a quantifiable renewable carbon content advantage (up to 100% biogenic carbon, as measured by ASTM D6866) over fossil-derived comparator alcohols.

Renewable Fuel Synthesis Biogasoline Hydroxyapatite Catalysis

Procurement-Ready Application Scenarios Where 2‑Ethyloctan‑1‑ol Delivers Verifiable Advantage


C10 Plasticizer Ester Synthesis Without Heated Storage Infrastructure

In PVC plasticizer manufacturing facilities located in temperate or cold climates, 2‑ethyloctan‑1‑ol enables the production of low-volatility, high-permanence C10 phthalate and trimellitate esters (comparable to DIDP or TOTM performance grades) without the capital investment in steam-traced storage tanks and heated transfer lines that 2‑propylheptanol requires due to its ∼15 °C melting point [1]. The ∼18–20 °C lower boiling point relative to 1‑decanol further reduces distillation energy consumption during alcohol purification and shortens esterification cycle times, directly lowering manufacturing cost per metric ton of finished plasticizer .

Bio-Based Drop-In Gasoline Blendstock from Fermentation Ethanol

Research groups and pilot-scale biorefineries exploring Guerbet condensation of cellulosic or corn ethanol over hydroxyapatite catalysts can utilize 2‑ethyloctan‑1‑ol as a target C10 branched alcohol product that integrates seamlessly into the gasoline boiling range while carrying up to 100% biogenic carbon content per ASTM D6866 [1]. This positions 2‑ethyloctan‑1‑ol as a D4 Renewable Identification Number (RIN)-eligible biogasoline component, differentiating it from petroleum-derived 1‑decanol and 2‑ethylhexanol that cannot generate RIN credits under the U.S. Renewable Fuel Standard.

Specialty Nonionic Surfactant Synthesis Where Controlled Biodegradation Profile Is Required

For formulators developing alcohol ethoxylate surfactants destined for applications where anaerobic biodegradation must be deliberately suppressed—such as in oilfield downhole chemicals, certain metalworking fluids, or long-term stable cleaning formulations—2‑ethyloctan‑1‑ol ethoxylates offer a sterically hindered structure that resists complete anaerobic mineralization, as demonstrated by the arrest of ethoxylate chain shortening at the (2‑ethyl-hexyloxy)-acetate intermediate [1]. This property may be advantageous in environments where premature surfactant degradation would compromise performance, while aerobic biodegradability may still be achievable.

Fragrance and Personal Care Intermediate with Differentiated Olfactory and Formulation Properties

2‑Ethyloctan‑1‑ol is described as possessing a fruity odor profile [1] and is used as a fragrance ingredient and fixative in perfumes and cosmetics . Its branched structure confers different evaporation characteristics and olfactory longevity compared to the fatty, waxy odor of linear 1‑decanol, enabling fragrance houses to achieve distinct scent profiles and substantivity without resorting to higher-cost specialty alcohols. Its liquid state at ambient temperature also simplifies compounding relative to solid 2‑propylheptanol in fragrance concentrate preparation.

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